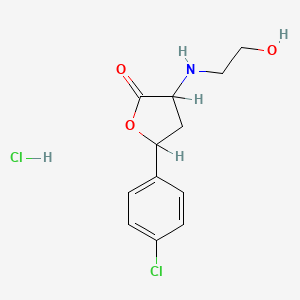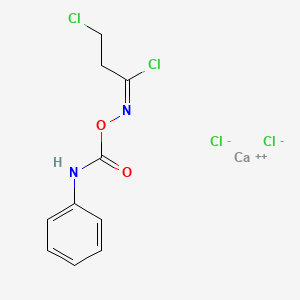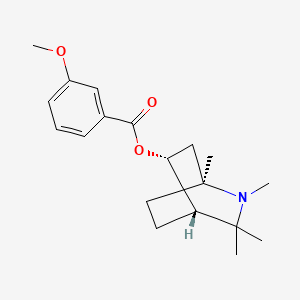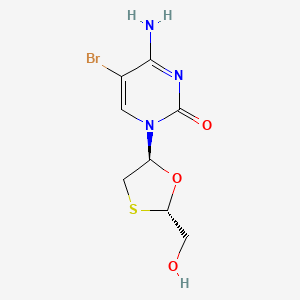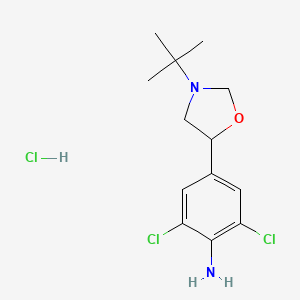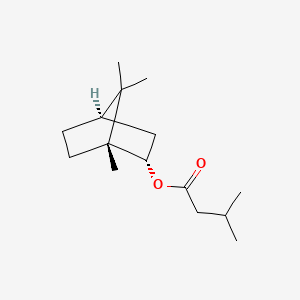
d-Bornyl isovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Bornyl isovalerate can be synthesized by heating d-borneol with isovaleric acid at 140°C . This esterification reaction typically requires an acid catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: d-Bornyl isovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert it back to borneol and isovaleric acid.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Borneol and isovaleric acid derivatives.
Reduction: Borneol and isovaleric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: d-Bornyl isovalerate is used as a starting material in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has shown that derivatives of borneol, including this compound, exhibit biological activities such as antimicrobial and anti-inflammatory properties . These properties make it a potential candidate for developing new pharmaceuticals.
Industry: In the fragrance industry, this compound is used for its pleasant aroma. It is also used in flavoring agents and as an additive in cosmetic products .
Mechanism of Action
The mechanism of action of d-Bornyl isovalerate involves its interaction with biological membranes and enzymes. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its lipophilicity plays a crucial role in its activity.
Comparison with Similar Compounds
- Isobornyl isovalerate
- Bornyl acetate
- Borneol
Comparison: d-Bornyl isovalerate is unique due to its specific ester linkage and the presence of the isovalerate group. Compared to isobornyl isovalerate, it has a different spatial arrangement, which can affect its reactivity and biological activity. Bornyl acetate and borneol, while similar in structure, have different functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
53022-14-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-10(2)8-13(16)17-12-9-11-6-7-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3/t11-,12+,15+/m1/s1 |
InChI Key |
MPYYVGIJHREDBO-XUJVJEKNSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


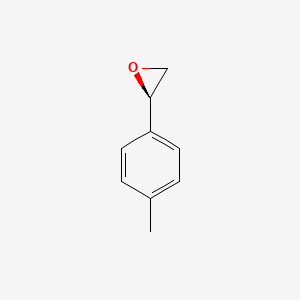

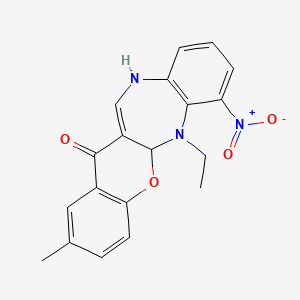
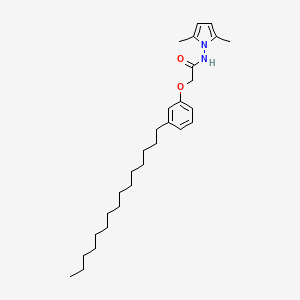
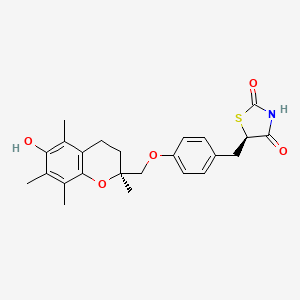

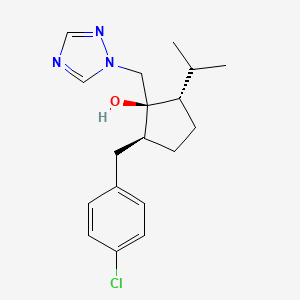
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine](/img/structure/B12749896.png)
